(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid
CAS No.: 1006699-32-6
Cat. No.: VC2392559
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006699-32-6 |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (E)-3-[3-[6-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C19H22N4O2/c1-22-8-3-9-23(11-10-22)18-14-20-13-17(21-18)16-5-2-4-15(12-16)6-7-19(24)25/h2,4-7,12-14H,3,8-11H2,1H3,(H,24,25)/b7-6+ |
| Standard InChI Key | DTBFDAJNODVUMF-VOTSOKGWSA-N |
| Isomeric SMILES | CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O |
| SMILES | CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |
| Canonical SMILES | CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |
Introduction
Chemical Identity and Properties
Structural Characteristics and Nomenclature
(2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid belongs to the cinnamic acid derivative class, characterized by its trans (E) configuration across the propenoic acid double bond. This specific stereochemistry is crucial for the compound's biological activity as it positions the carboxylic acid group optimally for interaction with target proteins . The compound is cataloged in multiple chemical databases, including PubChem (CID 24811794) and is also identified in the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank under the structure code 2XJ2 .
The compound possesses several synonyms in the scientific literature, including "(E)-3-(3-(6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl)phenyl)acrylic acid" and "pyrazine inhibitor, 1" . Its CAS registry number is registered as 1006699-32-6, providing a standardized identification method in chemical databases and literature .
Physical and Chemical Properties
The compound demonstrates a balanced profile of physicochemical properties that contribute to its binding efficacy and potential drug-like characteristics. Table 1 summarizes the key physical and chemical properties based on analytical data:
Table 1: Physicochemical Properties of (2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H22N4O2 | |
| Molecular Weight | 338.4 g/mol | |
| XLogP3-AA | 0.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 338.17427596 Da |
The compound's relatively low XLogP3-AA value (0.4) suggests moderate hydrophilicity, which balances aqueous solubility with membrane permeability potential. This property, combined with its hydrogen bonding capabilities (1 donor, 5 acceptors), creates favorable conditions for specific interactions with target proteins while maintaining reasonable bioavailability characteristics .
Structural Identifiers and Analytical Markers
For definitive chemical identification and structural verification, the compound can be recognized by several unique identifiers that specify its exact molecular arrangement:
Table 2: Structural Identifiers for (2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid
These identifiers provide unambiguous structural information and can be utilized in database searches, chemical analysis verification, and computational modeling applications. The InChI string and its corresponding InChIKey serve as standardized representations that capture the compound's structural features, including stereochemistry and tautomeric state .
Biological Activity and Mechanism of Action
Protein Kinase Inhibition Profile
The primary biological activity of (2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid is its potent inhibition of protein kinase Pim-1, a serine/threonine kinase implicated in multiple cancer pathways. The compound demonstrates remarkable potency with an IC50 value of 17 nM and a dissociation constant (Kd) of 28 nM, making it "the most potent inhibitor of the cinnamic acid series for which the three-dimensional binding mode is known" .
Protein kinase Pim-1 plays significant roles in cell survival, proliferation, and differentiation pathways, making it a promising target for anticancer drug development. The potent and selective inhibition demonstrated by this compound suggests its potential utility both as a research tool for investigating Pim-1-dependent cellular processes and as a lead structure for therapeutic development .
Structure-Activity Relationships
Crystallographic studies have provided valuable insights into how (2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid achieves its remarkable potency. The compound was developed through an optimization process starting from fragment screening, which identified cinnamic acid derivatives as promising initial hits .
According to structural biology investigations, the binding mode involves interaction with an "unusually hydrophobic pocket at the hinge region" of protein kinase Pim-1 . The cinnamic acid moiety establishes a well-defined hydrogen bond, while the remainder of the molecule engages in hydrophobic interactions that enhance binding affinity. Notably, the binding mode identified in initial fragment screening is preserved in the optimized inhibitor, validating the fragment-based approach to its development .
The structural data reveals that the compound achieves its high affinity through a carefully balanced combination of:
-
Hydrogen bonding interactions facilitated by the carboxylic acid group
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Hydrophobic interactions within the hinge region pocket
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Additional contacts provided by the pyrazine-diazepane portion of the molecule
This structural understanding provides valuable guidance for further optimization efforts targeting this binding site.
Crystallographic Insights and Structural Biology
Protein-Ligand Binding Interactions
The crystal structure of protein kinase Pim-1 in complex with the compound is documented in the Protein Data Bank (PDB) under accession code 2XJ2 . This structure provides crucial insights into the molecular basis for the compound's high-affinity binding and inhibitory activity.
The crystallographic data reveals that the compound binds to the ATP-binding pocket of Pim-1 kinase, with specific interactions that explain its potency. The cinnamic acid moiety forms well-defined hydrogen bonds with the kinase hinge region, while the remaining portions of the molecule engage in complementary hydrophobic and van der Waals interactions with surrounding amino acid residues .
This three-dimensional structural information is particularly valuable because it confirms that "the cinnamic acid moieties indeed adopt the same binding mode" when fragments are elaborated into higher-affinity inhibitors . This consistency in binding orientation validates the fragment-based drug discovery approach that led to the compound's development.
Fragment-to-Lead Optimization
The development history of (2E)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid demonstrates a successful application of structure-guided optimization in drug discovery. According to the crystallographic studies, the initial fragment hits—simple cinnamic acid derivatives with IC50 values around 130 μM—were systematically elaborated to yield the much more potent final compound with nanomolar activity .
This optimization process involved preserving the core binding interactions of the cinnamic acid fragment while adding structural elements that engage additional binding pockets within the protein. The successful retention of the binding mode throughout this process exemplifies how fragment-based approaches can efficiently generate high-affinity ligands when guided by structural data.
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